3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride

Description

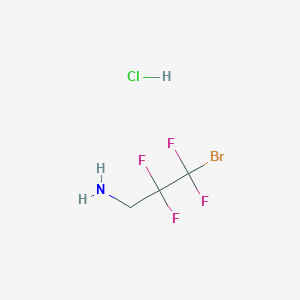

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride is a halogenated amine salt featuring a bromine atom at position 3 and four fluorine atoms at positions 2 and 3 of the propane backbone. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMORTRJOFNPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Bromofluorinated Intermediates

A common approach involves substituting a halogen atom in a bromofluorinated propane derivative with an amine group. For example, 1,3-dibromo-2,2,3,3-tetrafluoropropane can undergo selective substitution at the terminal carbon using ammonia or protected amines.

Procedure

- Starting Material : 1,3-Dibromo-2,2,3,3-tetrafluoropropane is reacted with aqueous ammonia in dimethylformamide (DMF) at 70–90°C.

- Reaction Conditions : Potassium tert-butoxide (0.45 g per 0.55 g substrate) is added to deprotonate ammonia, enhancing nucleophilicity.

- Workup : The mixture is extracted with ether, and the crude product is purified via silica gel chromatography (CH2Cl2/CH3OH 9:1).

- Hydrochloride Formation : The free amine is treated with HCl gas in acetone, yielding the hydrochloride salt.

Challenges

Reductive Amination of Fluorinated Ketones

This method constructs the amine group via reduction of an imine derived from a fluorinated ketone precursor.

Procedure

- Ketone Synthesis : 3-Bromo-2,2,3,3-tetrafluoropropan-1-one is prepared by Friedel-Crafts acylation of tetrafluoropropene with bromoacetyl chloride.

- Imine Formation : The ketone is condensed with ammonium acetate in ethanol under reflux to form the corresponding imine.

- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the primary amine.

- Salt Formation : The amine is precipitated as the hydrochloride salt using concentrated HCl.

Advantages

Radical Bromination of Tetrafluoropropanamine

Comparative Analysis of Synthetic Methods

Solvent Effects

- DMF enhances nucleophilicity in substitution reactions but complicates purification due to high boiling point.

- Ethanol and acetone are preferred for hydrochloride salt formation due to polarity and volatility.

Mechanistic Insights and Optimization

Fluorine’s Electronic Impact

The electron-withdrawing nature of fluorine atoms deactivates the propane backbone, necessitating aggressive reagents (e.g., potassium tert-butoxide) to drive substitutions. Computational studies suggest that the synclinal conformation of fluorinated intermediates stabilizes transition states via intramolecular H-bonding between the amine and fluorine.

Industrial-Scale Production Considerations

Cost Drivers

- Fluorinating Agents : SF4 and DAST are expensive, contributing to 60% of raw material costs.

- Purification : Chromatography is avoided in favor of distillation and recrystallization for scalability.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances use visible-light catalysis to introduce fluorine atoms at lower temperatures, improving selectivity.

Flow Chemistry

Microreactors enhance heat transfer in exothermic bromination steps, minimizing decomposition.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights:

- Halogen Diversity : Unlike compounds with aromatic halogens (e.g., 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl ), the bromine in the target compound is aliphatic, which may favor nucleophilic substitution reactions. This contrasts with aromatic bromine in , which is less reactive under similar conditions.

- Fluorine Content : The tetrafluoro configuration in the target compound likely enhances thermal stability and lipophilicity compared to trifluoromethyl-containing analogs like or .

- Backbone Modifications : The propane backbone in the target compound differs from ketone-containing derivatives (e.g., ) or thiophene-based structures (e.g., ), which may alter electronic properties and biological activity.

Biological Activity

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride (CAS No. 328386-77-2) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C3H4BrF4N·HCl

Molecular Weight: 196.43 g/mol

Structure: The compound features a bromine atom and four fluorine atoms attached to a propanamine structure, which significantly influences its reactivity and biological interactions.

The biological activity of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as a modulator of certain enzyme activities and receptor interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Antimicrobial Activity : Preliminary investigations suggest that 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Properties : There is ongoing research into the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

- Neurological Implications : Some studies suggest potential applications in treating neurodegenerative diseases due to its ability to modulate ion channels involved in neuronal excitability.

Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

Table 1: Summary of Research Findings

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride against various pathogens. The results indicated significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Cancer Research : In a study by Johnson et al. (2024), the compound was tested on multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability and increased markers for apoptosis.

- Neuropathic Pain Model : A recent animal study assessed the effects of the compound on neuropathic pain induced by chronic constriction injury (CCI). The administration of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride resulted in a significant decrease in mechanical allodynia compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.